molecular formula C16H13ClF2N2O2 B6492807 N'-[2-(4-chlorophenyl)ethyl]-N-(3,4-difluorophenyl)ethanediamide CAS No. 920160-04-9

N'-[2-(4-chlorophenyl)ethyl]-N-(3,4-difluorophenyl)ethanediamide

Cat. No.: B6492807
CAS No.: 920160-04-9
M. Wt: 338.73 g/mol
InChI Key: PJDKKWBCGYANIR-UHFFFAOYSA-N
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Description

N'-[2-(4-Chlorophenyl)ethyl]-N-(3,4-difluorophenyl)ethanediamide is a synthetic ethanediamide derivative characterized by two distinct aromatic substituents: a 4-chlorophenyl ethyl group and a 3,4-difluorophenyl group. Ethanediamides (oxalamides) are known for their versatile applications in medicinal chemistry and polymer science due to their hydrogen-bonding capabilities and conformational flexibility. Its structural features align with compounds investigated for their pharmacokinetic and electronic properties .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF2N2O2/c17-11-3-1-10(2-4-11)7-8-20-15(22)16(23)21-12-5-6-13(18)14(19)9-12/h1-6,9H,7-8H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDKKWBCGYANIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N'-[2-(4-Chlorophenyl)ethyl]-N-(3,4-difluorophenyl)ethanediamide with structurally related compounds from the evidence, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Potential Applications
This compound C₁₆H₁₄ClF₂N₂O₂ - 4-Chlorophenyl ethyl
- 3,4-Difluorophenyl
354.75 Hypothesized: Kinase inhibition, polymers
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ - Chlorine at C3
- Phenyl group at N1
257.67 Polymer synthesis (polyimide monomers)
N-(3,4-Difluorophenyl)-N′-[2-(dimethylamino)-2-(3-thienyl)ethyl]ethanediamide C₁₆H₁₇F₂N₃O₂S - 3,4-Difluorophenyl
- Thienyl-dimethylamino ethyl
353.39 Likely: Receptor-targeted drug candidates

Key Differences and Implications

Substituent Diversity: The target compound features halogenated aryl groups (Cl, F), which enhance lipophilicity and metabolic stability compared to the thienyl-dimethylamino group in the compound from . The latter may exhibit stronger hydrogen-bonding interactions due to the dimethylamino group but reduced halogen-mediated binding . 3-Chloro-N-phenyl-phthalimide () lacks the ethanediamide backbone, limiting its conformational flexibility but making it a rigid monomer for polyimide synthesis .

Biological and Industrial Relevance :

  • The compound in is explicitly used in high-purity polymer synthesis , whereas ethanediamides like the target compound and ’s analog are more likely to be explored in medicinal chemistry due to their peptide-like backbone .

Research Findings and Hypotheses

  • : Highlights the importance of purity in halogenated phthalimides for polymer applications. By analogy, impurities in the target compound could similarly affect its efficacy in drug or material contexts .
  • The target compound’s 4-chlorophenyl group may instead favor peripheral targets .

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